![molecular formula C7H9Br2ClN2 B2690928 2,3-dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride CAS No. 1706432-11-2](/img/structure/B2690928.png)
2,3-dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride, also known as DBPP, is a synthetic organic compound with a wide range of applications in the scientific research field. DBPP has been extensively studied in the past few decades and has been found to have many useful properties in laboratory experiments. DBPP is a versatile and highly reactive compound, and its structure is highly adaptable to many different types of experiments.
Applications De Recherche Scientifique
Efficient Synthesis and Derivatization
Research has demonstrated the utility of pyrrolopyridine derivatives as versatile building blocks in organic synthesis. For instance, Figueroa‐Pérez et al. (2006) discussed the synthesis of 4-substituted 7-azaindole derivatives using related pyrrolopyridine compounds through simple nucleophilic displacement, highlighting the compound's role in facilitating the efficient synthesis of complex organic molecules Figueroa‐Pérez, S., Bennabi, S., Schirok, H., & Thutewohl, M. (2006). Tetrahedron Letters.
Metal-Organic Frameworks (MOFs)
Ghosh et al. (2005) explored the formation of 2-D metal−organic framework (MOF) structures utilizing pyridine dicarboxylate and bipyridine derivatives, showcasing the potential of pyrrolopyridine-related compounds in the development of MOFs with intricate hydrogen bonding and void spaces for potential applications in gas storage and separation Ghosh, S., Ribas, J., & Bharadwaj, P. K. (2005). Crystal Growth & Design.
Conducting Polymers
Sotzing et al. (1996) reported on the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, indicating the use of pyrrolopyridine derivatives in creating conducting polymers with low oxidation potentials, which opens avenues for their use in electronic devices and sensors Sotzing, G., Reynolds, J., Katritzky, A., Soloducho, J., Belyakov, S., & Musgrave, R. P. (1996). Macromolecules.
Novel Heterocycle Synthesis
Murthy et al. (2017) presented the synthesis, characterization, and a detailed reactivity study of a pyrrolopyridinone derivative, elucidating its potential in developing new molecules with significant applications in non-linear optics and possibly as precursors for pharmaceutical compounds Murthy, P., Mary, Y., Suneetha, V., Panicker, C. Y., Armaković, S., Armaković, S., Giri, L., Suchetan, P., & Alsenoy, C. (2017). Journal of Molecular Structure.
Propriétés
IUPAC Name |
2,3-dibromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2.ClH/c8-6-4-3-10-2-1-5(4)11-7(6)9;/h10-11H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTZSTFNOIESSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC(=C2Br)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

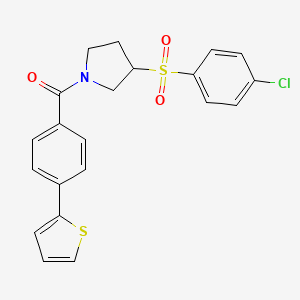
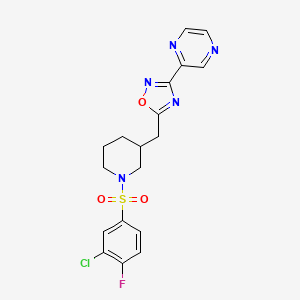
![[1-(propan-2-yl)-1H-imidazol-4-yl]methanamine](/img/structure/B2690849.png)

![N-(2,3-dimethylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2690851.png)
![rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/no-structure.png)

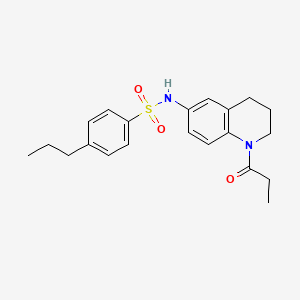
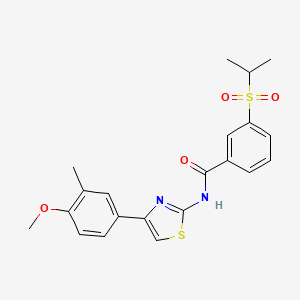
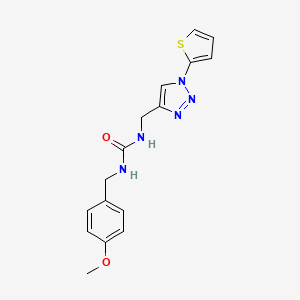
![tert-Butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2690860.png)
![4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2690864.png)
![5-[1-(5-Chloro-2-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2690865.png)
